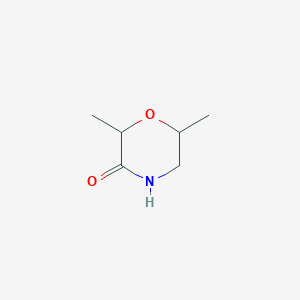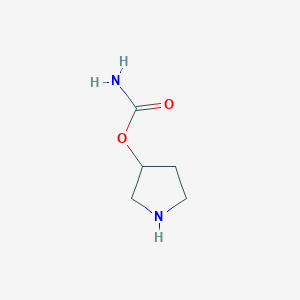
6-氯-N-丙基哒嗪-3-胺
描述
“6-chloro-N-propylpyridazin-3-amine” is a chemical compound with the molecular formula C7H10ClN3 . It is also known by other names such as “3-Chloro-6-propylaminopyridazine” and "N-(6-Chloro-pyridazin-3-yl) propylamine" .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-propylpyridazin-3-amine” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 3-position with an amine group and at the 6-position with a chlorine atom . The molecule also has a propyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
“6-chloro-N-propylpyridazin-3-amine” is a solid at room temperature . It has a molecular weight of 171.63 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 37.8 Ų . The exact mass and the monoisotopic mass of the compound are both 171.0563250 g/mol .
科学研究应用
药物发现与开发
6-氯-N-丙基哒嗪-3-胺: 是一种在药物发现中具有潜在应用的化合物。其结构包含一个哒嗪环,以独特的理化性质而闻名,例如弱碱性和高偶极矩。 这些特性有助于分子识别和与生物靶标的相互作用 。 哒嗪部分存在于几种 FDA 批准的药物中,表明其在药理学中的重要性 .
有机合成
该化合物作为有机合成中的通用中间体。其反应性允许构建各种化学结构,这些结构可以进一步官能化以合成复杂分子。 这在开发新型药物和农用化学品方面尤其有用.
化学鉴定
6-氯-N-丙基哒嗪-3-胺: 可以通过质谱 (MS) 数据进行识别,这对研究人员在混合物或反应产物中表征或确认化合物的身份至关重要.
材料科学
由于其独特的性质,6-氯-N-丙基哒嗪-3-胺 可用于材料科学研究。 它有可能被纳入具有理想特性的新材料中,例如提高稳定性或特定反应性 .
环境影响研究
虽然没有关于6-氯-N-丙基哒嗪-3-胺 环境影响的具体研究,但其安全数据表指出处理和处置注意事项,表明在其使用中已考虑其环境影响 .
药代动力学研究
该化合物的理化性质,例如亲脂性和水溶性,是药代动力学中的重要因素。 该领域的研究所可以探索该化合物如何在生物系统中吸收、分布、代谢和排泄 .
安全性和毒理学
6-氯-N-丙基哒嗪-3-胺 的材料安全数据表 (MSDS) 提供有关其安全性的详细信息,包括危险陈述和预防措施。 这对在研究和工业应用中处理它至关重要 .
安全和危害
Safety data for “6-chloro-N-propylpyridazin-3-amine” indicates that it is hazardous. The compound has been assigned the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with the compound are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
作用机制
Target of Action
Mode of Action
Pharmacokinetics
Its pharmacokinetic profile would be crucial in determining its bioavailability and therapeutic potential .
Result of Action
Action Environment
生化分析
Biochemical Properties
6-chloro-N-propylpyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of 6-chloro-N-propylpyridazin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by inhibiting or activating key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 6-chloro-N-propylpyridazin-3-amine exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-propylpyridazin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the observed outcomes .
Dosage Effects in Animal Models
The effects of 6-chloro-N-propylpyridazin-3-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
6-chloro-N-propylpyridazin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of specific metabolites. For instance, it may inhibit enzymes involved in the synthesis or degradation of certain metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of 6-chloro-N-propylpyridazin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and overall efficacy in biological systems .
Subcellular Localization
6-chloro-N-propylpyridazin-3-amine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects within the cell .
属性
IUPAC Name |
6-chloro-N-propylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-5-9-7-4-3-6(8)10-11-7/h3-4H,2,5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJWIXPQOHPVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561217 | |
| Record name | 6-Chloro-N-propylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951885-19-1 | |
| Record name | 6-Chloro-N-propyl-3-pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-propylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)
![1-[2-(2-Methoxyethoxy)ethanesulfonyl]-4-methylbenzene](/img/structure/B1368258.png)











